

danofloxacin mesylate vs danofloxacin base form

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-Depth Technical Guide: Danofloxacin Mesylate vs. Danofloxacin Base Form

Introduction

Danofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic developed exclusively for veterinary medicine.[1][2] It is highly effective against a wide range of Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[3][4] The therapeutic efficacy of danofloxacin is attributed to its ability to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication.[3][5] In pharmaceutical formulations, danofloxacin is often utilized in its mesylate salt form, danofloxacin mesylate, to enhance its physicochemical properties for clinical applications.[6][7] This technical guide provides a comprehensive comparison of danofloxacin mesylate and the danofloxacin base form, focusing on their chemical and physical properties, synthesis, mechanism of action, pharmacokinetics, and clinical applications.

Chemical and Physical Properties

The primary distinction between the two forms lies in their salt structure, which significantly influences their physical properties, particularly solubility. Danofloxacin mesylate is the methanesulfonate salt of the active danofloxacin base.[5][8] This conversion to a salt form is a common strategy in pharmaceutical development to improve the solubility and stability of a drug substance.[6][7]

Property	Danofloxacin Base	Danofloxacin Mesylate
Chemical Name	1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolinecarboxylic acid[8]	(1S)-1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolinecarboxylic acid monomethanesulfonate[5][8]
Synonyms	Danofloxacin, Danofloxacin[9][10]	Advocin®, CP-76,136-27[8]
Molecular Formula	C ₁₉ H ₂₀ FN ₃ O ₃ [8][9]	C ₁₉ H ₂₀ FN ₃ O ₃ • CH ₄ O ₃ S[3][8]
Molecular Weight	357.39 g/mol [8][9]	453.49 g/mol [3][8]
Appearance	White to off-white crystalline powder[8]	White to off-white crystalline powder[7]
Melting Point	263°C[8]	328°C[8]
Water Solubility	172-205 g/L[8]; ~4.59 mg/mL[11]	65.6 mg/L (at 20°C, pH 7)[7]; ~20 mg/mL
Organic Solvent Solubility	Soluble in acetic acid, trifluoroacetic acid, and DMSO; sparingly soluble in methanol; practically insoluble in acetone, ethanol, hexane, methylene chloride, and tetrahydrofuran.[8]	Soluble in DMSO and methanol.[3]

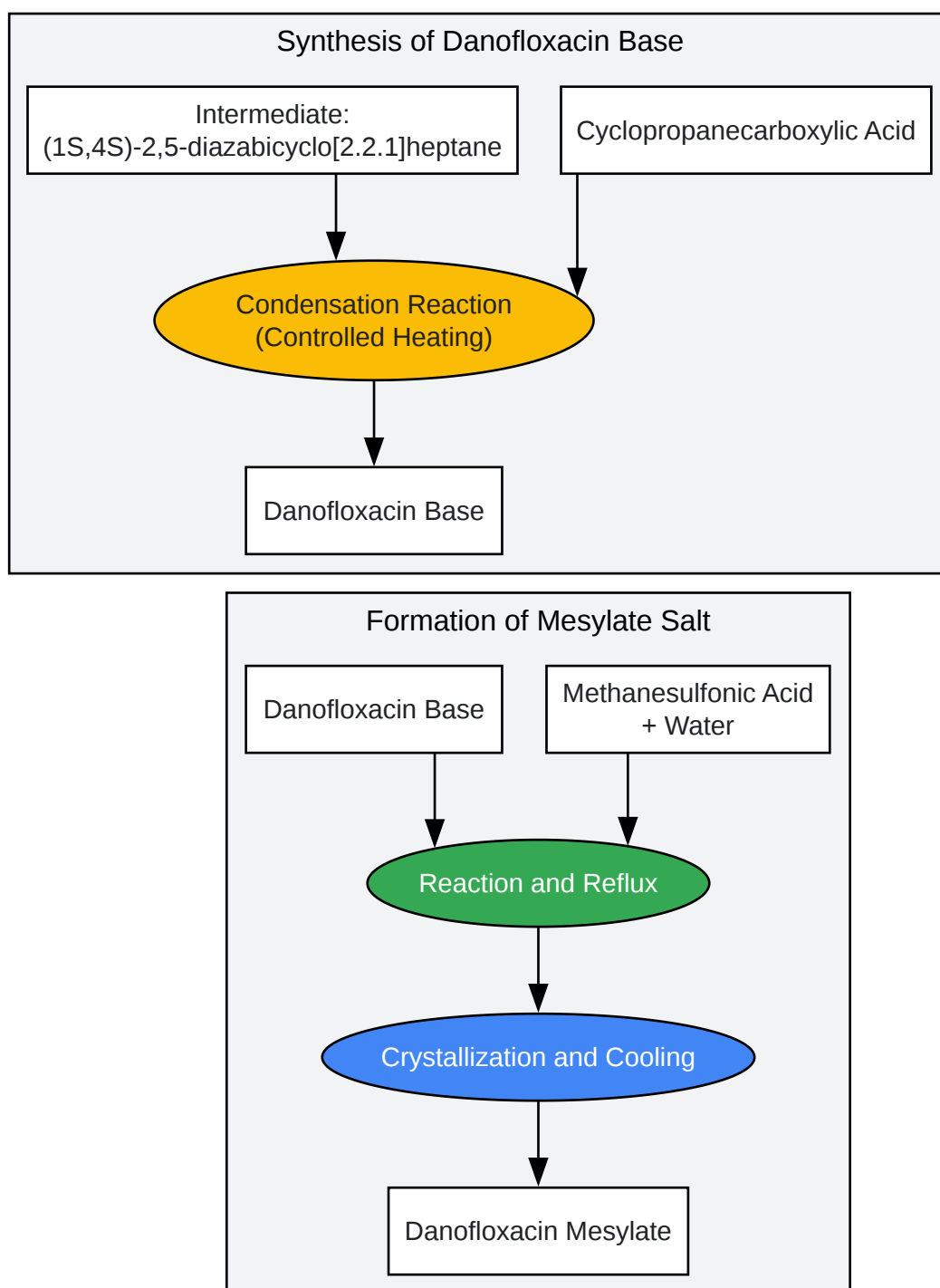
Synthesis and Formulation

The commercial production of danofloxacin for veterinary use typically involves the synthesis of the danofloxacin base, which is then converted to the more stable and bioavailable mesylate salt.[6]

The synthesis process begins with the preparation of the key intermediate, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.[6] This intermediate is reacted with cyclopropanecarboxylic acid under controlled heating, leading to a condensation reaction that forms the core quinolone

structure of the danofloxacin base.[6] To produce the mesylate salt, the danofloxacin base is dissolved in water and reacted with methanesulfonic acid.[7] The solution is then refluxed to ensure complete salification, followed by a gradual cooling process to crystallize the final danofloxacin mesylate product.[6][7]

The mesylate salt form is preferred for formulations, particularly for injectable solutions, due to its enhanced solubility and stability.[6][7] Commercial formulations, such as Advocin™, are sterile injectable solutions containing danofloxacin mesylate.[5]

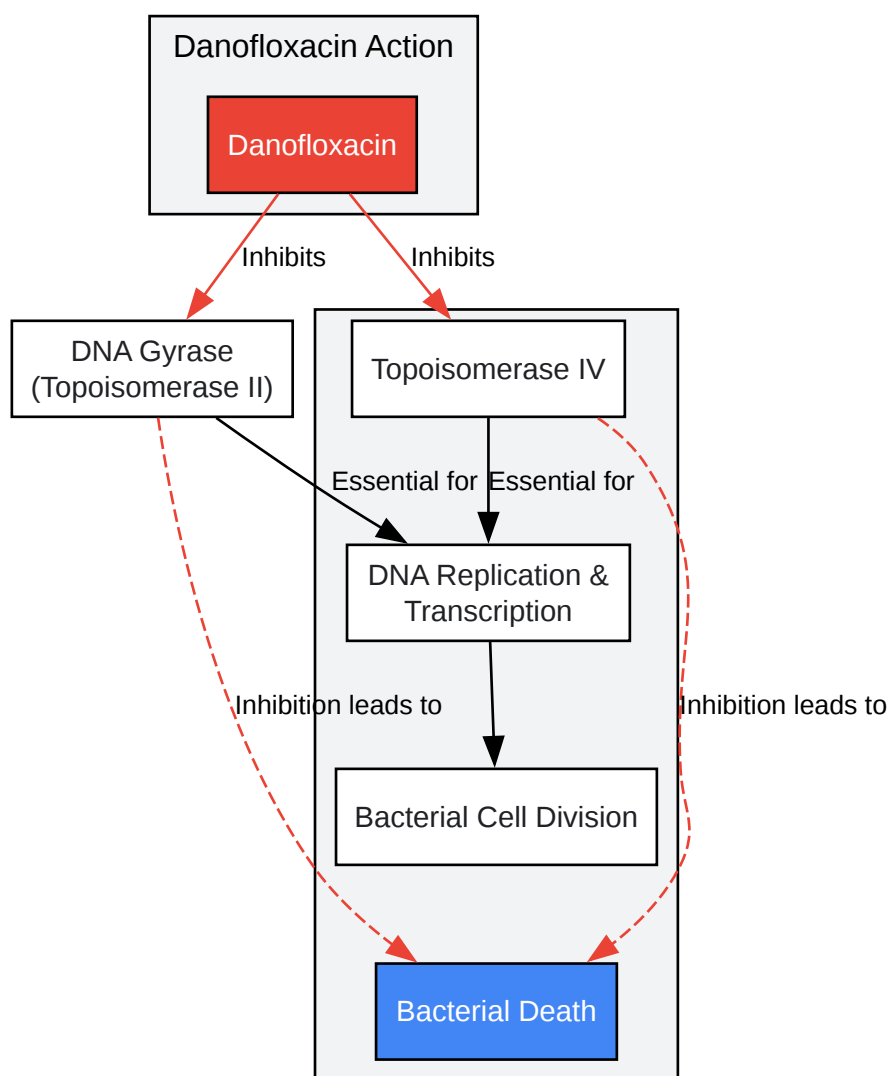


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Caption: Synthesis pathway from intermediates to danofloxacin mesylate.

Mechanism of Action

The antibacterial activity of danofloxacin, whether in its base or mesylate form, is executed by the danofloxacin molecule. It functions by inhibiting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[12][13] These enzymes are critical for bacterial DNA replication, transcription, and repair.[12] By inhibiting these topoisomerases, danofloxacin disrupts the spatial arrangement of bacterial DNA, prevents cell division, and ultimately leads to bacterial cell death.[12][13] This mechanism of action is characteristic of the fluoroquinolone class of antibiotics and is effective against a broad spectrum of pathogens.[4]



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Caption: Mechanism of action of danofloxacin on bacterial DNA replication.

Pharmacokinetics

Pharmacokinetic studies are crucial for determining the appropriate dosage and administration route for a drug. For danofloxacin, these studies are typically conducted using the danofloxacin mesylate formulation. The data reflects the behavior of the active danofloxacin moiety in the body.

Danofloxacin is rapidly absorbed after intramuscular or subcutaneous administration, demonstrating high bioavailability.^{[5][14]} It exhibits good tissue penetration, distributing widely throughout the body, including into respiratory tissues.^{[12][14]} The drug is metabolized in the liver and primarily excreted through urine and bile.^{[12][13]}

Table of Pharmacokinetic Parameters of Danofloxacin in Various Species (Administered as Mesylate Salt)

Parameter	Cattle	Horses	Koi Carp
Dose and Route	1.25 mg/kg IM/SC ^[14]	5 mg/kg IM ^[15]	10 mg/kg IM ^[16]
C _{max} (Peak Concentration)	0.39 - 0.48 mg/L ^[14]	1.37 ± 0.13 µg/mL ^[15]	8,315.7 ng/mL ^[16]
T _{max} (Time to Peak)	0.8 - 1.3 h ^[14]	Not specified	~45 minutes ^[16]
Elimination Half-life (t _{1/2})	3.9 - 4.4 h ^[14]	8.00 ± 0.48 h (IV) ^[15]	15 hours ^[16]
Bioavailability	Bioequivalent (IM vs. SC) ^[14]	100.0 ± 12.5% (IM) ^[15]	Not specified

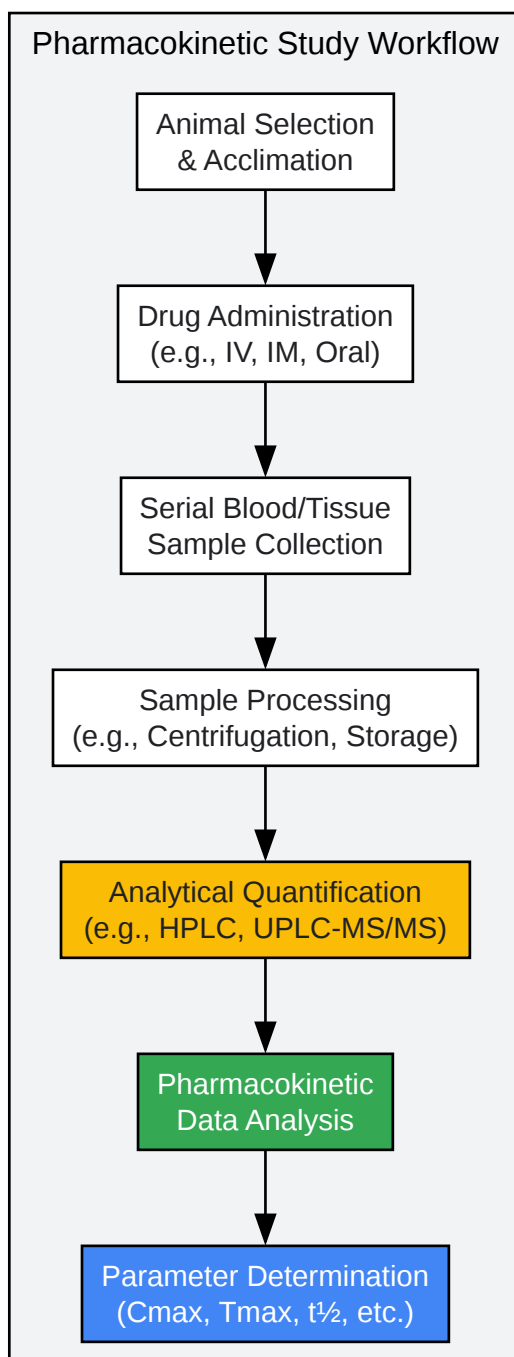
Experimental Protocols

Pharmacokinetic Study Protocol (General Methodology)

A representative experimental design for a pharmacokinetic study of danofloxacin can be adapted from studies conducted in various animal species.^{[15][17]}

- **Animal Selection and Acclimation:** Healthy adult animals (e.g., horses, cattle, or fish) are selected and acclimated to the study environment.^{[15][16]}

- Dosing: Danofloxacin mesylate is administered, often via intravenous, intramuscular, or oral routes at a specified dose.[\[15\]](#)[\[17\]](#)
- Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.[\[1\]](#)[\[14\]](#) For tissue distribution studies, tissue samples may also be collected.[\[14\]](#)[\[16\]](#)
- Sample Processing: Plasma is separated from blood samples by centrifugation. All samples are stored at low temperatures (e.g., -20°C or -80°C) until analysis.[\[17\]](#)[\[18\]](#)
- Analytical Method: The concentration of danofloxacin and its metabolites in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[\[14\]](#)[\[15\]](#)
- Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including C_{max}, T_{max}, elimination half-life, and bioavailability.[\[15\]](#)



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Caption: A generalized workflow for a pharmacokinetic study.

Conclusion

The primary difference between danofloxacin mesylate and danofloxacin base is that the mesylate is a salt form designed to improve the drug's physicochemical properties for pharmaceutical formulation. While the active antibacterial agent is the danofloxacin molecule itself, the mesylate form offers enhanced solubility and stability, making it more suitable for clinical use, especially in injectable formulations. The choice to use danofloxacin mesylate in veterinary products is a strategic decision in drug development to ensure optimal delivery and bioavailability of the active danofloxacin base to the site of infection. Therefore, in a clinical context, danofloxacin mesylate is the form of the drug that is administered, while the danofloxacin base is the therapeutically active component.

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- To cite this document: BenchChem. [danofloxacin mesylate vs danofloxacin base form]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585276#danofloxacin-mesylate-vs-danofloxacin-base-form]

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